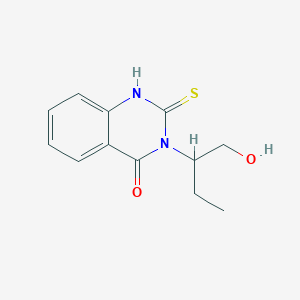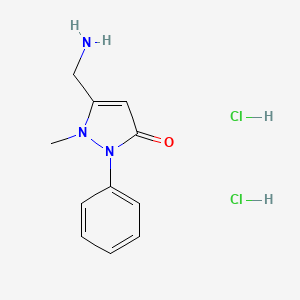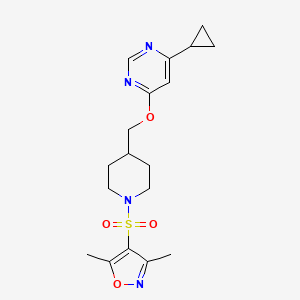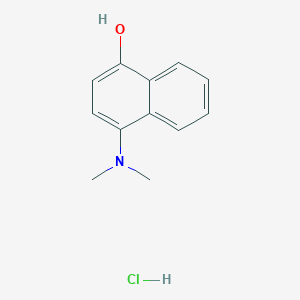
N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide, commonly known as MCPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MCPP is a member of the sulfonamide class of compounds and is structurally similar to other compounds that have been studied for their potential therapeutic effects.
Scientific Research Applications
COX-2 Inhibition and Anti-inflammatory Applications
Sulfonamide-containing 1,5-diarylpyrazole derivatives have been explored for their cyclooxygenase-2 (COX-2) inhibitory activities. These compounds, through extensive structure-activity relationship studies, have shown potential as potent and selective inhibitors. Celecoxib, a well-known example, has progressed into clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antimicrobial Applications
Novel heterocyclic compounds featuring a sulfonamido moiety have been synthesized and evaluated for antibacterial activity. These endeavors aim to produce compounds with high activities against various bacterial strains, highlighting the sulfonamide group's contribution to antimicrobial efficacy (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Anti-HCV Agents
Celecoxib derivatives have been synthesized and assessed for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were evaluated for their activities and exhibited promising outcomes without causing significant tissue damage, showcasing the therapeutic potential of sulfonamide derivatives in various domains (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Research into polymethoxylated-pyrazoline benzene sulfonamides has demonstrated their effectiveness in inhibiting carbonic anhydrase isoenzymes, a property that can be leveraged for therapeutic applications. These compounds have shown to possess cytotoxic activities against both tumor and non-tumor cell lines, highlighting their potential as lead molecules for further development (Kucukoglu et al., 2016).
properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-3-5-14(6-4-13)18-22(20,21)16-9-7-15(8-10-16)19-12-2-11-17-19/h2,7-12,14,18H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDPPJSAMDZIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

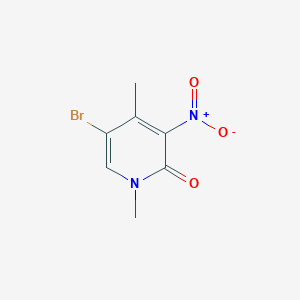
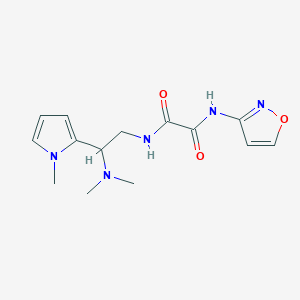
![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)
![1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2440414.png)


![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2440419.png)
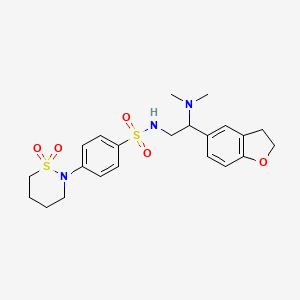
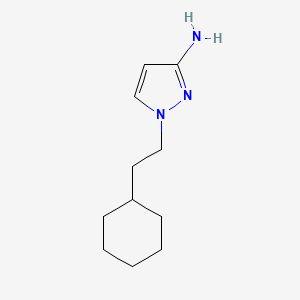
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)
